3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
Overview
Description
Synthesis Analysis
The compound has been synthesized through various methods, focusing on its use as a fluorescent dye and for probing solvent polarity and viscosity. Its synthesis often involves the formation of dimethylamino and naphthalen-1-yl components, highlighting its potential in creating solvent-sensitive fluorophores for microscopy applications due to its fluorescence emission characteristics in different environments (Jacobson et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound exhibits a planar arrangement between dimethylamino and naphthalenyl moieties, with variations observed in solid-state forms indicating different conformers with distinct spectral properties. X-ray crystallography has revealed the intricacies of this planarity and out-of-plane arrangements, offering insights into the compound's structural dynamics and interactions (Jacobson et al., 1996).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating a range of functionalities. Its behavior in different solvents, including aqueous mixtures of alcohols, sheds light on its photophysical properties and how solvent characteristics influence its emission maxima. Such studies assist in understanding its applications as a probe in biological systems and the effects of solvent polarity and basicity on its behavior (Moreno Cerezo et al., 2001).
Physical Properties Analysis
Investigations into the compound's physical properties have highlighted its solvatochromic behavior and interactions with metal ions, showcasing its potential as a fluorescent chemosensor for ions like Fe+3. The determination of dipole moments and the study of solute-solvent interactions offer a comprehensive understanding of its physical characteristics and how they are influenced by the surrounding environment (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride are closely tied to its structural configuration and reactivity. Its ability to form various derivatives through reactions such as alkylation and ring closure signifies its versatility. The compound's interactions with other chemical entities, leading to the formation of structurally diverse libraries, further illustrate its reactive nature and the potential for creating new compounds with unique properties (Roman, 2013).
Scientific Research Applications
Photophysical Studies
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride and its derivatives are extensively studied for their photophysical properties. For instance, Moreno Cerezo et al. (2001) investigated the photophysical behavior of such probes in various solvents, highlighting their utility in studying biological systems and protein folding-unfolding kinetics due to their emission properties (Moreno Cerezo et al., 2001).
Synthesis and Photophysical Properties
In another study, Abelt et al. (2011) described the synthesis and photophysical properties of 2,5-PRODAN, a derivative of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, emphasizing its similar solvatochromism to PRODAN but with a lower quantum yield (Abelt et al., 2011).
Antituberculosis Activity
Research by Omel’kov et al. (2019) explored derivatives of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one for their antituberculosis activity, with one derivative showing high activity and being prepared for clinical trials (Omel’kov et al., 2019).
Fluorescence Microscopy
Jacobson et al. (1996) synthesized a derivative of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, exploring its use as a fluorescent dye in microscopy due to its sensitivity to solvent polarity and viscosity (Jacobson et al., 1996).
Enantioselective Synthesis
Liu et al. (2009) utilized a compound containing 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one as part of a chiral auxiliary in the enantioselective synthesis of ligands, demonstrating its role in creating stereoselective organic compounds (Liu et al., 2009).
Fluorescent Chemosensor
Singh et al. (2014) synthesized a novel compound with characteristics of intramolecular charge transfer, using it as a selective fluorescent chemosensor for Fe+3 ion detection (Singh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTDWEKYWTXJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636457 | |
Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | |
CAS RN |
5409-58-5 | |
Record name | 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5409-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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